molecular formula C14H16ClN3O3 B2575306 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 956262-44-5

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2575306
CAS No.: 956262-44-5
M. Wt: 309.75
InChI Key: HWCNHIWNASVYTG-UHFFFAOYSA-N
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Description

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is an organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbamate or pyrazole ring.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

IUPAC Name

(2-methoxyphenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-9-12(13(15)18(2)17-9)16-14(19)21-8-10-6-4-5-7-11(10)20-3/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCNHIWNASVYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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